IL-17A antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IL-17A antagonist 3 is a compound that targets and inhibits the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A is primarily produced by T helper 17 cells and plays a crucial role in the immune response by promoting the recruitment of neutrophils and the production of other pro-inflammatory cytokines . By inhibiting interleukin-17A, this compound can help reduce inflammation and alleviate symptoms associated with conditions such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of IL-17A antagonist 3 typically involves the expression of the interleukin-17A protein in an Escherichia coli system, followed by optimization of refolding conditions to achieve a high yield of the active protein . The refolding process includes the use of oxidized and reduced forms of oxido-shuffling reagents and careful control of the refolding duration . Additionally, the production of anti-interleukin-17A Fab fragments can be enhanced by generating stable HEK293-F cell lines expressing the Fab fragment .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli or mammalian cell lines, followed by purification and refolding of the protein to obtain the active antagonist . The process is optimized to ensure high yield and purity, making it suitable for therapeutic applications.
化学反応の分析
Types of Reactions: IL-17A antagonist 3 primarily undergoes protein-protein interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution . These interactions involve binding to the interleukin-17A receptor and inhibiting its activity .
Common Reagents and Conditions: The production of this compound involves the use of various reagents for protein expression, refolding, and purification. These include oxidized and reduced forms of oxido-shuffling reagents, buffers for maintaining pH and ionic strength, and affinity chromatography resins for purification .
Major Products Formed: The major product formed from the synthesis and purification of this compound is the active protein that can effectively inhibit interleukin-17A activity .
科学的研究の応用
IL-17A antagonist 3 has a wide range of scientific research applications, particularly in the fields of immunology, biology, and medicine. It is used to study the role of interleukin-17A in various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis . Additionally, this compound is employed in preclinical and clinical studies to evaluate its therapeutic potential and efficacy in treating these conditions . The compound is also used in drug discovery and development to identify new therapeutic targets and design novel treatments for inflammatory diseases .
作用機序
IL-17A antagonist 3 exerts its effects by binding to the interleukin-17A receptor and preventing the interaction between interleukin-17A and its receptor . This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the recruitment of neutrophils . By disrupting these pathways, this compound reduces inflammation and alleviates symptoms associated with autoimmune and inflammatory diseases .
類似化合物との比較
IL-17A antagonist 3 is similar to other interleukin-17A inhibitors, such as secukinumab, ixekizumab, and brodalumab . These compounds also target interleukin-17A or its receptor and are used to treat inflammatory diseases like psoriasis and rheumatoid arthritis . this compound may have unique properties or advantages in terms of binding affinity, specificity, or therapeutic efficacy . Further research and clinical studies are needed to fully understand the differences and potential benefits of this compound compared to other similar compounds .
特性
分子式 |
C33H33ClN6O4 |
---|---|
分子量 |
613.1 g/mol |
IUPAC名 |
(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide |
InChI |
InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1 |
InChIキー |
CEFRORFLEYHRHI-IZLXSDGUSA-N |
異性体SMILES |
CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
正規SMILES |
CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。